molecular formula C13H16O4 B2808452 Ethyl (4-methoxy-2-methylbenzoyl)acetate CAS No. 1260862-76-7

Ethyl (4-methoxy-2-methylbenzoyl)acetate

Cat. No.: B2808452
CAS No.: 1260862-76-7
M. Wt: 236.267
InChI Key: QXTOEKOVRLHXRP-UHFFFAOYSA-N
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Description

Ethyl (4-methoxy-2-methylbenzoyl)acetate is a chemical compound with the molecular formula C13H16O4. It is used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms. The exact structure can be represented by the SMILES string CCOC(=O)CC(=O)c1ccccc1OC .


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the sources, similar compounds have been involved in various reactions. For instance, Ethyl (4-methylbenzoyl)acetate has been used in oxidative cross-coupling with indoles, electrophilic/nucleophilic halogenation, cyclization with alkynyl ketones, Lewis base catalyzed hydrosilylation, stereoselective reduction, and intramolecular Michael addition reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 236.267. The physical and chemical properties of similar compounds, such as Ethyl (2-methoxybenzoyl)acetate, include a refractive index of n20/D 1.5320 (lit.), a boiling point of 259-260 °C (lit.), and a density of 1.144 g/mL at 25 °C (lit.) .

Scientific Research Applications

Hypolipidemic Activity

Ethyl (4-methoxy-2-methylbenzoyl)acetate and its analogues have been synthesized and evaluated for potential hypolipidemic activity. These compounds show potential in lowering cholesterol and free fatty acid biosynthesis. This research suggests a promising use of this compound in the treatment of lipid disorders (Baggaley et al., 1977).

Antioxidant Properties

Studies on red seaweed have identified compounds structurally related to this compound with significant antioxidant activities. These studies highlight the potential of this compound as an antioxidant, beneficial for pharmaceutical and food industries (Chakraborty et al., 2016).

Antimicrobial and Antitubercular Activities

Research on lichens shows that compounds related to this compound exhibit antimicrobial and anti-tubercular activities. These findings open up avenues for its use as a potential lead in developing new antimicrobial agents (Tatipamula & Vedula, 2019).

Anti-inflammatory Applications

Compounds structurally similar to this compound have shown potential as anti-inflammatory agents. This suggests a possible application in the treatment of inflammation-related disorders (Makkar & Chakraborty, 2018).

Solubility and Pharmacokinetics

Research on the solubility and solvent effects of related compounds provides valuable information for the purification and formulation of pharmaceuticals containing this compound (Liu et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl acetate, indicates that it is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . It’s important to handle Ethyl (4-methoxy-2-methylbenzoyl)acetate with care, using appropriate personal protective equipment and following safe laboratory practices.

Properties

IUPAC Name

ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-17-13(15)8-12(14)11-6-5-10(16-3)7-9(11)2/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTOEKOVRLHXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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